N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between an appropriate substituted hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, or glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It may have pharmacological applications due to its ability to form stable complexes with metal ions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to enzyme inhibition or other biological effects .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific substituents, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-8-7-11(9-13(14)17)10-18-19-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCPCRMXUIMRV-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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